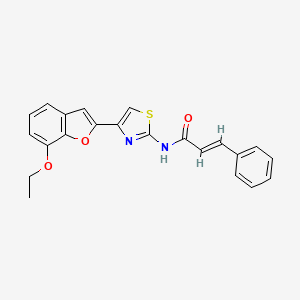

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide

Descripción

Propiedades

IUPAC Name |

(E)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S/c1-2-26-18-10-6-9-16-13-19(27-21(16)18)17-14-28-22(23-17)24-20(25)12-11-15-7-4-3-5-8-15/h3-14H,2H2,1H3,(H,23,24,25)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRFJTNTBKWCCH-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide typically involves the formation of the thiazole ring followed by the attachment of the benzofuran and cinnamamide moieties. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper to facilitate the coupling reactions. The specific steps and conditions can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and high yield. The process would likely include rigorous purification steps such as recrystallization or chromatography to achieve the desired purity levels required for research and application .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could result in various substituted derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide serves as an essential building block in organic synthesis. Its unique thiazole and benzofuran moieties allow for the creation of more complex structures through various chemical reactions, including substitution and coupling reactions. This versatility makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biological Activities

Antimicrobial Properties

Research has indicated that compounds similar to N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal strains . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly breast cancer cell lines. This is achieved through mechanisms such as cell cycle arrest and modulation of apoptotic pathways . Molecular docking studies have provided insights into how these compounds interact with specific cancer-related targets, enhancing their potential as therapeutic agents.

Medicinal Chemistry

Drug Development

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide is being explored as a candidate for drug development due to its promising biological activities. Its structural features allow for modifications that can enhance potency and selectivity against specific diseases. The ongoing research aims to optimize its pharmacokinetic properties to improve bioavailability and reduce toxicity .

Material Science

Development of New Materials

In addition to its applications in biology and medicine, N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide is being utilized in material science. Its unique properties enable it to be incorporated into polymers and other materials to impart specific functionalities, such as improved thermal stability or enhanced electrical conductivity . This application is particularly relevant in the development of advanced materials for electronics and coatings.

Summary Table of Applications

| Field | Application | Potential Benefits |

|---|---|---|

| Chemistry | Building block for complex molecules | Versatile synthesis opportunities |

| Biology | Antimicrobial activity | Potential treatment for infections |

| Anticancer properties | Induction of apoptosis in cancer cells | |

| Medicinal Chemistry | Drug development | Optimized pharmacokinetics |

| Material Science | Development of new materials | Enhanced material properties |

Mecanismo De Acción

The mechanism of action of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Structural and Physicochemical Comparisons

Substituent Effects on Thiazole Core

The 4-position of the thiazole ring is critical for modulating properties. Key analogs include:

- N-(5-Bromo-thiazol-2-yl)cinnamamide (5) : Bromo substitution at the 5-position yields a brick-red crystal (m.p. 238–243°C) with distinct aromatic proton shifts in $ ^1H $-NMR (δ 7.20–7.80 ppm) .

- N-(5-Methyl-thiazol-2-yl)cinnamamide (6) : Methyl substitution reduces polarity, resulting in a lower melting point (220–221°C) and simplified $ ^1H $-NMR signals (δ 2.40 ppm for CH$ _3 $) .

- N-(4-Phenyl-thiazol-2-yl)cinnamamide derivatives : Anti-tumor agents with phenyl groups at the 4-position demonstrate the importance of aromatic bulk for activity .

The 7-ethoxybenzofuran group in the target compound introduces a conjugated oxygen-containing heterocycle, likely enhancing lipophilicity (logP) compared to halogen or alkyl substituents. This may improve membrane permeability but reduce aqueous solubility.

Spectral Data and Crystallinity

- Melting Points: Substituted thiazoles exhibit wide melting ranges (e.g., 138–243°C), influenced by substituent polarity and crystal packing.

- NMR Signatures : The benzofuran’s ethoxy group would produce characteristic $ ^1H $-NMR signals (δ 1.40–1.50 ppm for CH$ _3 $, δ 4.10–4.20 ppm for OCH$ _2 $), distinct from bromo (δ 7.50–7.80 ppm) or methyl (δ 2.40 ppm) substituents .

Table 1. Physicochemical Properties of Selected Analogs

Pharmacological Activity Comparisons

Anti-Tumor Potential

N-(4-Phenyl-thiazol-2-yl)cinnamamide derivatives exhibit anti-tumor activity, with SAR studies highlighting the importance of the 4-aryl group for potency .

Cardioprotective Activity

N-[4-(4-Methoxyphenyl)-thiazol-2-yl] analogs demonstrate cardioprotective effects superior to Levocarnitine, suggesting methoxyaryl groups improve hypoxia resistance . The ethoxy group in the target compound could offer similar benefits with prolonged metabolic stability due to increased steric hindrance.

Protease Inhibition

Thiazole-cinnamamides with 4-/5-substituents (e.g., bromo, methyl) inhibit SARS-CoV-2 M$ ^\text{pro} $, indicating thiazole’s role in enzyme interaction . The benzofuran moiety’s oxygen atoms may facilitate hydrogen bonding with protease active sites, a hypothesis requiring validation.

Actividad Biológica

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide is a synthetic compound that combines a thiazole moiety with a cinnamide structure, potentially endowing it with diverse biological activities. This article explores its biological activity, focusing on anti-cancer properties, neuroprotective effects, and antimicrobial activities, supported by relevant research findings and data.

Chemical Structure

The compound features:

- Thiazole Ring : Known for its role in various biological activities.

- Cinnamide Moiety : Associated with anti-tumor and neuroprotective effects.

- Ethoxy Substitution : Enhances solubility and bioavailability.

Biological Activity Overview

The biological activity of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide can be categorized into several key areas:

1. Anti-Cancer Activity

Research indicates that compounds similar to N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide exhibit significant anti-proliferative effects against various cancer cell lines. For example, derivatives of thiazole-cinnamide compounds have shown:

- Inhibition of Cell Proliferation : Studies have reported IC50 values in the nanomolar range against cancer cell lines such as K562 (human leukemia), A549 (lung cancer), and Jurkat (T-cell leukemia) cells. One derivative demonstrated an IC50 value of 0.035 μM against Jurkat cells with minimal toxicity to non-cancerous cells .

2. Neuroprotective Effects

Cinnamide compounds have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease. They may act by:

- Inhibiting Acetylcholinesterase : This enzyme's inhibition can enhance cholinergic neurotransmission, which is often impaired in Alzheimer's patients .

3. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

- Broad-Spectrum Activity : Similar thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, likely through mechanisms that disrupt bacterial cell membranes or inhibit essential enzymes .

Research Findings and Case Studies

A synthesis of various studies highlights the biological significance of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide:

The mechanisms underlying the biological activities of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide are still under investigation but may include:

- Induction of Apoptosis : In cancer cells, triggering programmed cell death pathways.

- Modulation of Signaling Pathways : Influencing pathways related to inflammation and cell survival.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide, and what are the critical optimization steps?

- Methodological Answer : The compound is synthesized via multi-step reactions involving thiazole ring formation and subsequent coupling with cinnamamide. Key steps include cyclocondensation of thiourea derivatives with α-haloketones to form the thiazole core, followed by amidation. Optimization focuses on solvent selection (e.g., ethanol or DMF), temperature control (60–80°C), and catalyst use (e.g., HATU for amide bond formation). Yield improvements (21–33%) are achieved by adjusting stoichiometry and purification via column chromatography .

Q. How are structural and purity assessments conducted for this compound, and what analytical techniques are prioritized?

- Methodological Answer : Characterization relies on ¹H/¹³C NMR to confirm substituent positions and integration ratios, LC-MS for molecular ion verification ([M+H]⁺ peaks), and elemental analysis (C, H, N) to validate purity (>95%). Melting point determination (e.g., 114–131°C) and HPLC (≥99% purity) are critical for batch consistency .

Q. What in vitro screening strategies are used to evaluate the compound’s biological activity?

- Methodological Answer : High-throughput screening (HTS) employs assays like MTT for cytotoxicity (IC₅₀ determination) and enzyme-linked targets (e.g., kinase inhibition). Structural similarity metrics (Tanimoto scores >0.7) prioritize analogs for testing. Dose-response curves (1 nM–100 µM) and controls (e.g., cisplatin for anti-tumor activity) are standard .

Advanced Research Questions

Q. How do structural modifications at the thiazole and cinnamamide moieties influence biological activity, based on SAR studies?

- Methodological Answer : SAR analysis reveals that:

- Thiazole modifications : Electron-withdrawing groups (e.g., Cl at position 4) enhance anti-tumor activity by 2–3× compared to H-substituted analogs.

- Cinnamamide substituents : Methoxy or ethoxy groups on the benzofuran ring improve solubility and bioavailability (logP reduction by 0.5–1.0 units).

- Unexpected findings : Cyclopentanamide substitution retains adenosine affinity despite bulkiness, suggesting conformational flexibility .

Q. How can researchers resolve contradictions in reported biological data, such as variable efficacy across studies?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability, hypoxia vs. normoxia). Mitigation strategies include:

- Standardized protocols : Replicate experiments in ≥3 cell lines (e.g., MCF-7, HepG2) with controlled O₂ levels.

- Data normalization : Use reference drugs (e.g., Mildronate for cardioprotection ) and internal controls (e.g., β-actin in Western blots).

- Meta-analysis : Cross-reference corrected synthetic schemes (e.g., revised labels for isomers 7n/7o ).

Q. What in vivo models are appropriate for evaluating therapeutic potential, and how are pharmacokinetic parameters optimized?

- Methodological Answer :

- Cardioprotection : Rodent models of ischemia-reperfusion injury assess contractile response reduction (dose: 10–50 mg/kg, i.v.) .

- Anti-tumor efficacy : Xenograft models measure tumor volume inhibition (oral dosing, 20–100 mg/kg/day).

- PK optimization : Pro-drug strategies (e.g., esterification of ethoxy groups) enhance half-life from 2.5 to 8.3 hours .

Q. What computational methods support the design of analogs with improved target affinity?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to predict binding poses in adenosine receptors (PDB: 2YDO). Key interactions: hydrogen bonds with Thr88 and π-π stacking with Phe168.

- QSAR models : 3D-QSAR (CoMFA) identifies favorable steric/electronic regions (e.g., hydrophobic pockets near the benzofuran moiety) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.